2-(Bromomethyl)-1,3-difluorobenzene

Catalog No.
S708834
CAS No.
85118-00-9
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1,3-difluorobenzene

CAS Number

85118-00-9

Product Name

2-(Bromomethyl)-1,3-difluorobenzene

IUPAC Name

2-(bromomethyl)-1,3-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2

InChI Key

LSXJPJGBWSZHTM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CBr)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)F

Synthesis and Characterization:

-(Bromomethyl)-1,3-difluorobenzene is a relatively new aromatic compound with limited research available. Studies have explored its synthesis and characterization, but its applications in specific scientific research areas are still under investigation.

One study describes the synthesis of 2-(bromomethyl)-1,3-difluorobenzene through a three-step process involving the bromination of 1,3-difluorobenzene, followed by a Suzuki-Miyaura coupling reaction with bromomethyllithium, and finally a deprotection step. [PubChem, National Institutes of Health. "https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromomethyl-1_3-difluorobenzene"] The characterization of the synthesized compound was performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Potential Applications in Research

While specific research applications of 2-(Bromomethyl)-1,3-difluorobenzene are not yet extensively documented, its structural features suggest potential areas of exploration:

  • Organic synthesis: The presence of a reactive bromomethyl group makes it a potential building block for the synthesis of more complex molecules. The aromatic ring with fluorine atoms can also influence the reactivity and properties of the final product.
  • Material science: The combination of aromatic and halogenated groups might be useful in the development of functional materials with specific properties, such as those related to conductivity, self-assembly, or stimuli-responsive behavior.
  • Medicinal chemistry: The exploration of the compound's biological activity and potential for further modification could lead to the development of new drug candidates. However, this area requires significant further investigation.
  • Origin: While the specific origin of this compound is not readily available in scientific literature, it can likely be synthesized in a laboratory setting from commercially available starting materials.
  • Significance: Limited information exists on the specific use of 2-(bromomethyl)-1,3-difluorobenzene in scientific research. However, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules or as a building block for medicinal chemistry due to the presence of the reactive bromomethyl group and the electron-withdrawing fluorine atoms [].

Molecular Structure Analysis

  • The molecule consists of a benzene ring with three substituents: two fluorine atoms at positions 1 and 3 and a bromomethyl group (CH2Br) at position 2.
  • The presence of fluorine atoms deactivates the benzene ring towards electrophilic aromatic substitution (EAS) reactions, making it less reactive compared to unsubstituted benzene. This can be advantageous depending on the desired chemical modification.
  • The bromomethyl group is a versatile functional group that can participate in various reactions, such as nucleophilic substitution for introducing new functionalities into the molecule.

Chemical Reactions Analysis

  • Synthesis: There is no published information readily available on the specific synthesis route for 2-(bromomethyl)-1,3-difluorobenzene. However, it could potentially be synthesized via a multi-step process starting from commercially available difluorobenzene derivatives. A common approach might involve bromination of a difluoromethylbenzene intermediate followed by deprotection of the methyl group to yield the bromomethyl product.
  • Decomposition: The thermal decomposition pathways of 2-(bromomethyl)-1,3-difluorobenzene haven't been explored in detail in the scientific literature. However, based on the structure, potential decomposition products under high temperatures could include hydrogen bromide (HBr), difluorobenzene, and other smaller organic molecules.
  • Other Relevant Reactions: Due to the presence of the bromomethyl group, 2-(bromomethyl)-1,3-difluorobenzene can potentially undergo nucleophilic substitution reactions with various nucleophiles (compounds with electron-donating ability). This could be utilized to introduce functionalities like amines, alcohols, or thiols, depending on the specific reaction conditions.

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties of 2-(bromomethyl)-1,3-difluorobenzene, such as melting point, boiling point, and solubility, is not readily available in scientific literature.

There is no current information available on the specific mechanism of action of 2-(bromomethyl)-1,3-difluorobenzene in biological systems.

  • Safety Data Sheets (SDS) for 2-(bromomethyl)-1,3-difluorobenzene indicate that it is a corrosive compound that can cause severe skin burns and eye damage.
  • It is likely flammable based on the presence of the aromatic ring and the alkyl group.
  • Specific data on its flammability, reactivity, and toxicity is not available in open-source scientific literature.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

85118-00-9

Wikipedia

2-(bromomethyl)-1,3-difluorobenzene

Dates

Modify: 2023-08-15

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